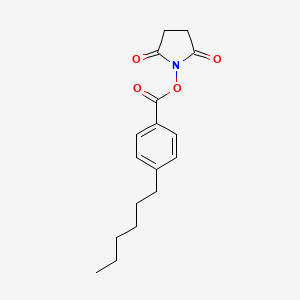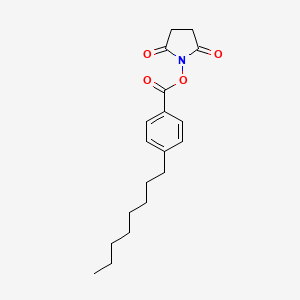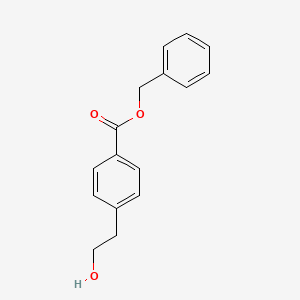
Benzyl 4-(2-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2-hydroxyethyl)benzoate: is an organic compound with the molecular formula C16H16O3 . It is a derivative of benzoic acid and is characterized by the presence of a benzyl group attached to the 4-position of the benzoate moiety, with an additional 2-hydroxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 4-(2-hydroxyethyl)benzoate can be synthesized through the esterification of 4-(2-hydroxyethyl)benzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Transesterification Reaction: Another method involves the transesterification of methyl 4-(2-hydroxyethyl)benzoate with benzyl alcohol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-(2-hydroxyethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: 4-(2-hydroxyethyl)benzoic acid or 4-(2-hydroxyethyl)benzaldehyde.
Reduction: Benzyl 4-(2-hydroxyethyl)benzyl alcohol.
Substitution: Various substituted benzyl 4-(2-hydroxyethyl)benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Polymers: Benzyl 4-(2-hydroxyethyl)benzoate is used as a monomer in the synthesis of specialty polymers with unique properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Cosmetics: It is used in cosmetic formulations for its emollient properties and ability to enhance the stability of products.
Food Industry: The compound is utilized as a flavoring agent and preservative in food products.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, it forms stable complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability. In biochemical studies, it interacts with enzymes, modulating their activity and providing insights into metabolic processes.
Comparison with Similar Compounds
Benzyl Benzoate: Similar in structure but lacks the 2-hydroxyethyl group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar but has a methyl group instead of a benzyl group.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar but has an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 4-(2-hydroxyethyl)benzoate is unique due to the presence of both the benzyl and 2-hydroxyethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
benzyl 4-(2-hydroxyethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-11-10-13-6-8-15(9-7-13)16(18)19-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMQAIUMMNXBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
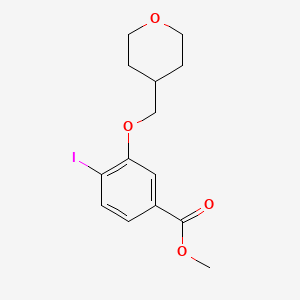
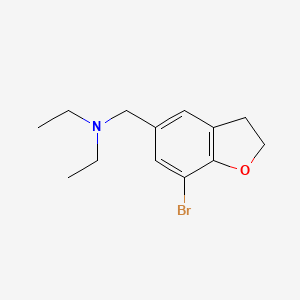
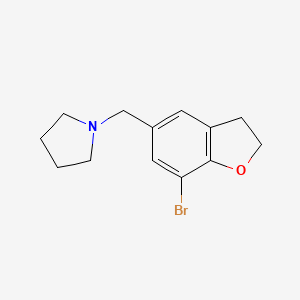
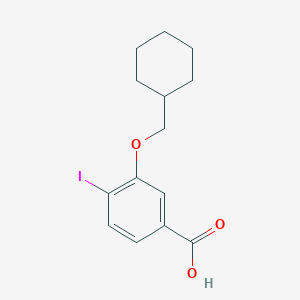
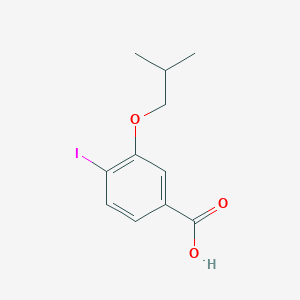
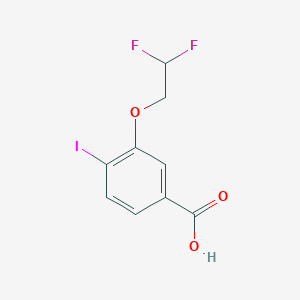
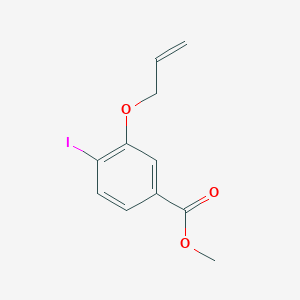
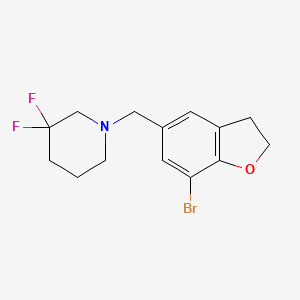
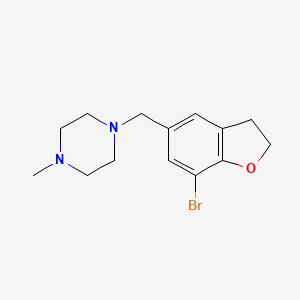
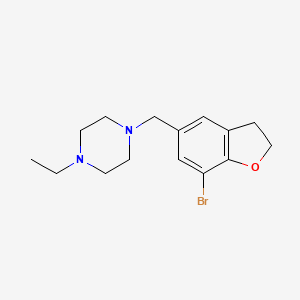
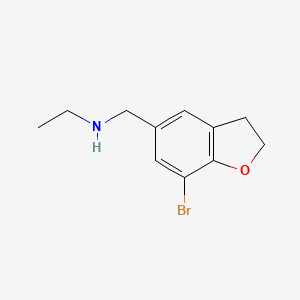
![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)
